molecular formula C₃₉H₄₇NO₁₄ B141451 Rifamycin O CAS No. 14487-05-9

Rifamycin O

Cat. No. B141451
CAS RN: 14487-05-9
M. Wt: 753.8 g/mol
InChI Key: RAFHKEAPVIWLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin O is a derivative of rifamycin B, obtained through an oxidation process that is stereospecific. It belongs to the rifamycins, a group of macrocyclic antibiotics that are primarily used to treat bacterial infections, including tuberculosis. Rifamycin O, like other rifamycins, exerts its antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase, although its exact mode of action may involve chemical modification or conformational activation prior to interacting with the enzyme .

Synthesis Analysis

Rifamycin O is synthesized from rifamycin B via a stereospecific oxidation process. The details of this synthesis are not fully described in the provided data, but it is mentioned that the oxidation is stereospecific and likely involves complex chemical reactions . Additionally, the biosynthesis of rifamycin B, which is the precursor to rifamycin O, involves a series of reactions starting from 3-amino-5-hydroxybenzoic acid (AHBA), acetate, and propionate, leading to the formation of the polyketide framework of rifamycin B .

Molecular Structure Analysis

The molecular structure of rifamycin O has been studied using X-ray single-crystal diffractometry, solution IR and NMR spectroscopy, and thermal analysis. The spatial arrangement of four oxygens in rifamycins is crucial for their ability to form hydrogen bonds with the target enzyme. Molecular modeling techniques have shown that a conformational rearrangement to an active conformation would require about 15 kcal/mol, indicating a sterically constrained conformation for rifamycin O in its solid state .

Chemical Reactions Analysis

Rifamycin O, like other rifamycins, interacts with bacterial DNA-dependent RNA polymerase to inhibit RNA synthesis. The antibiotic activity of rifamycin O may be due to its chemical modification prior to reaching the enzyme or to a conformational activation that enables it to bind effectively to the enzyme . Specific interactions with water molecules influence the ability of rifamycins to adapt to the changing nature of bacterial cell membranes, which may also be relevant for rifamycin O .

Physical and Chemical Properties Analysis

Rifamycin O exhibits a conformation in the solid state that is typical of nonactive compounds. Its physical and chemical properties, such as solubility and thermal stability, have been analyzed through thermal analysis, which confirms its sterically constrained conformation. The presence of water molecules can lead to the formation of different conformers of rifamycins, which may affect their solubility and, consequently, their antibacterial potency .

Scientific Research Applications

Antibiotic Properties and Mechanism of Action

Rifamycin O, belonging to the rifamycin group, is recognized for its effectiveness against Mycobacterium tuberculosis and Mycobacterium leprae, the causative agents of tuberculosis and leprosy, respectively. It operates by specifically inhibiting RNA synthesis in these bacteria, targeting the beta-subunit of RNA polymerase. Additionally, rifamycin has shown inhibitory effects on the reverse transcriptase of certain RNA viruses. Recent discoveries of rifamycin derivatives have demonstrated effectiveness against Mycobacterium avium, associated with the AIDS complex (Lal & Lal, 1994).

Structural Insights and Allosteric Modulation

Rifamycins, including rifamycin O, are known for their interaction with bacterial RNA polymerase (RNAP). The allosteric modulation of RNAP by rifamycins is a key component of their mechanism. Contrary to some rifamycins, rifabutin, for instance, inhibits the formation of the first and second phosphodiester bonds rather than just blocking RNA extension. Studies have revealed distinct interactions of rifamycins with the sigma factor of RNAP, which is functionally important. This implies that rifamycin-induced signals can be transmitted to the RNAP active site, affecting catalysis (Artsimovitch et al., 2005).

Applications in Analytical Methods

Rifamycin O and its derivatives have been utilized in developing automated analytical methods. For instance, a quantum dots-based analytical method employs the quenching effect of rifamycins on the fluorescence of water-soluble quantum dots. This method has been used for the determination of rifamycins in pharmaceutical formulations and human urine, demonstrating the versatility of rifamycins in analytical chemistry (Jiménez-López et al., 2016).

Fermentation Optimization

Research in the optimization of rifamycin B fermentation, a precursor of rifamycin O, has been conducted using machine-learning approaches. This optimization is crucial for improving the production and yield of rifamycins, which are key in treating diseases like tuberculosis and leprosy. Machine-learning techniques such as Genetic Algorithm and Decision Tree techniques have helped identify optimal conditions for rifamycin B production (Bapat & Wangikar, 2004).

Structural and Conformational Studies

Rifamycins, including rifamycin O, exhibit different conformations in solutions, influenced by factors like temperature and solvents. Studies on rifamycins have shown the formation of A-, B-, and C-type conformers, with their antibacterial potency being affected by these conformations. Understanding these conformations is crucial for developing more effective rifamycin derivatives (Pyta et al., 2019).

Development of Novel Derivatives

Efforts in redesigning rifamycins, including rifamycin O, to overcome resistance mechanisms like ADP-ribosylation have been a focus of recent research. Through structural modifications, researchers have developed new rifamycin analogs that retain on-target activity while overcoming resistance mechanisms. This research is critical in maintaining the clinical efficacy of rifamycins against persistent bacteria (Lan et al., 2022).

Safety And Hazards

Rifamycin O is intended for scientific research and development and is not for use in humans or animals . It should be handled with care to avoid contact with skin and eyes, and to avoid inhalation . It is not classified as a hazardous substance according to GHS .

properties

IUPAC Name

[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFHKEAPVIWLJC-KQOHHTLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023447
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

753.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycin O

CAS RN

14487-05-9
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, γ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin O
Reactant of Route 2
Rifamycin O
Reactant of Route 3
Rifamycin O
Reactant of Route 4
Reactant of Route 4
Rifamycin O
Reactant of Route 5
Reactant of Route 5
Rifamycin O
Reactant of Route 6
Rifamycin O

Citations

For This Compound
233
Citations
A Bacchi, G Pelizzi, M Nebuloni… - Journal of medicinal …, 1998 - ACS Publications
… of rifamycin O (4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxorifamycin γ-lactone) is described. Rifamycin O is an … In the present work the crystal structure of rifamycin O is …
Number of citations: 52 pubs.acs.org
BTB Hanh, JW Park, TH Kim, JS Kim, CS Yang, K Jang… - Molecules, 2020 - mdpi.com
… On application of the assay, rifamycin O showed … rifamycin O did not show significant toxicity in cells and the zebrafish model. These results are the first in vivo indication that rifamycin O …
Number of citations: 9 www.mdpi.com
V Prelog - Chemotherapy, 1963 - karger.com
… n.sp., wird durch milde Oxydationsmittel leicht zum Rifamycin O, C39H47O14N, oxydiert. In … Ascorbinsäure, bildet sich aus Rifamycin O das Rifamycin B zurück; das Rifamycin S liefert …
Number of citations: 10 karger.com
F Qi, C Lei, F Li, X Zhang, J Wang, W Zhang… - Nature …, 2018 - nature.com
… Rifamycin SV and rifamycin O authentic standards were purchased from Sigma Aldrich (USA) and Toronto Research Chemicals (Canada), respectively. Rifamycin S and rifamycin B …
Number of citations: 37 www.nature.com
S Füresz, MT Timbal - Chemotherapy, 1963 - karger.com
… The first activated derivative of rifamycin B, namely rifamycin O, … The activity of various derivatives of rifamycin O and … quinonimino derivatives obtained from rifamycin O is reported in …
Number of citations: 29 karger.com
BL Seong, HJ Son, TAEICK MHEEN… - The Journal of …, 1983 - jstage.jst.go.jp
… identical to authentic rifamycin O. Precipitation of the reaction product, rifamycin O could be … The solubility of rifamycin O increases appreciably at neutral or alkaline pH due to the ioniza…
Number of citations: 30 www.jstage.jst.go.jp
PA Aristoff, GA Garcia, PD Kirchhoff, HDH Showalter - Tuberculosis, 2010 - Elsevier
… -21 and C-23 alcohols to the polymerase) whereas in the less active analogs, the conformation was distorted.64, 65, 70, 71, 72 One anomaly was the crystal work done with rifamycin O (…
Number of citations: 214 www.sciencedirect.com
Y Shi, J Zhang, X Tian, X Wu, T Li, C Lu, Y Shen - Organic letters, 2019 - ACS Publications
This study reported the isolation and characterization of 11 rifamycin congeners including six new ones (1–6) from the agar fermentation extract of Amycolatopsis mediterranei S699. …
Number of citations: 14 pubs.acs.org
GG Gallo, L Chiesa, P Sensi - Analytical Chemistry, 1962 - ACS Publications
… could not determine the concentration of rifamycin O in the two cell compartments as we … of rifamycin O were studied in the pH interval 4 to 9 in solutions similar to that described …
Number of citations: 18 pubs.acs.org
W Oppolzer - 1963 - research-collection.ethz.ch
… lust von zwei Wasserstoffatomen zum antibiotisch kaum aktiven Rifamycin-O … Rifamycin-S und Rifamycin-O deuten darauf hin, dass auch im letzteren Cl in Form einer Carbonyl-Gruppe …
Number of citations: 2 www.research-collection.ethz.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.